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molecular formula C9H8N2OS B8540532 2-Aminobenzo[b]thiophene-3-carboxamide

2-Aminobenzo[b]thiophene-3-carboxamide

Cat. No. B8540532
M. Wt: 192.24 g/mol
InChI Key: FWKVYNRVVQCTMM-UHFFFAOYSA-N
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Patent
US08168639B2

Procedure details

To obtain a final product with a 3H-pyrimido[4,5-b]benzo[d]thiophen-4-one heterotricyclic core moiety, the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (or derivative thereof) intermediate is mixed with an oxidizing agent such as of 2,3-dicyano-5,6-dichloro-parabenzoquinone (DDQ) in a non-polar solvent such as toluene at room temperature. The reaction is mixed for a few hours at moderate heat (e.g. 40° C.). The solvent is then removed under reduced pressure, and the residue is filtered and then optionally purified by column chromatography (e.g., on a silica gel with elution by a 8:2 mixture of dichloromethane and ethylacetate) to yield 2-aminobenzo[b]thiophene-3-carboxamide (or derivative thereof). This intermediate is then reacted according to the general procedure described above, in place of the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide intermediate (see Scheme 3(b)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:6][C:5]2[CH2:7][CH2:8][CH2:9][CH2:10][C:4]=2[C:3]=1[C:11]([NH2:13])=[O:12].C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>C1(C)C=CC=CC=1>[NH2:1][C:2]1[S:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[C:3]=1[C:11]([NH2:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C2=C(S1)CCCC2)C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C(C(=C(C(C1C#N)=O)Cl)Cl)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction is mixed for a few hours
CUSTOM
Type
CUSTOM
Details
The solvent is then removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the residue is filtered
CUSTOM
Type
CUSTOM
Details
optionally purified by column chromatography (e.g.
WASH
Type
WASH
Details
on a silica gel with elution
ADDITION
Type
ADDITION
Details
by a 8:2 mixture of dichloromethane and ethylacetate)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C2=C(S1)C=CC=C2)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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